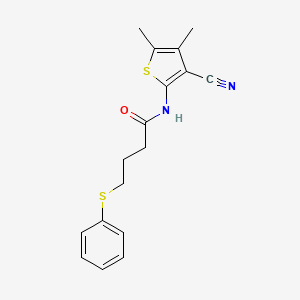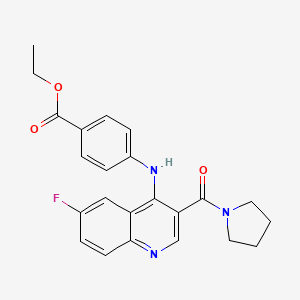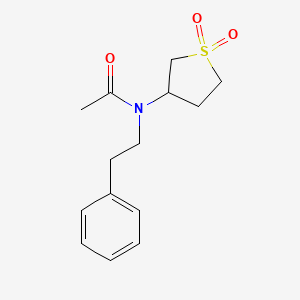![molecular formula C16H11FN4S2 B2563207 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine CAS No. 955967-08-5](/img/structure/B2563207.png)
1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C16H11FN4S2 and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Multi-stimuli Responsive Materials
A novel V-shaped molecule, closely related to the compound of interest, has been synthesized and demonstrates a profound ICT (intramolecular charge transfer) effect, leading to morphology-dependent fluorochromism induced by mechanical force or surrounding pH stimuli. This compound has potential applications as a security ink, highlighting its unique properties in response to different stimuli without the need for a covering reagent (Xiao-lin Lu & M. Xia, 2016).
Synthesis and Structural Characterization
Research involving the synthesis of structurally related compounds has yielded isostructural materials with unique properties, such as planarity and perpendicular orientation of certain groups, which could have implications for material science and molecular engineering (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Apoptosis Induction and Anti-infective Properties
Thiazole clubbed with pyrazole derivatives have shown significant apoptosis induction in cell models, along with commendable antibacterial and antimalarial activities. This demonstrates the potential of such compounds in therapeutic applications, particularly in treating infections and inducing programmed cell death in pathological cells (K. Bansal et al., 2020).
Antimicrobial Activity
Novel fluorine-containing pyrazole-based thiazole derivatives have been synthesized and shown potent inhibitory action against various bacteria and fungi, indicating their potential as new antimicrobial agents (N. Desai et al., 2012).
特性
IUPAC Name |
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-thiophen-3-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S2/c17-13-4-2-1-3-11(13)14-9-23-16(20-14)21-15(18)12(7-19-21)10-5-6-22-8-10/h1-9H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNMKLHSQARAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CSC=C4)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2563124.png)

![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine](/img/structure/B2563126.png)
![1-ethyl-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2563127.png)
![7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B2563130.png)

![2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2563133.png)
![6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2563134.png)

![1-[(4-Bromophenyl)methyl]benzotriazole](/img/structure/B2563137.png)


![N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2563141.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2563142.png)
